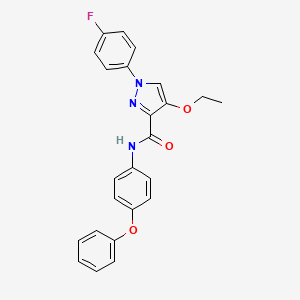

4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide

Description

This compound is a pyrazole-3-carboxamide derivative characterized by an ethoxy group at the 4-position of the pyrazole ring, a 4-fluorophenyl group at the 1-position, and a 4-phenoxyphenyl carboxamide moiety at the 3-position. Its molecular formula is C₂₄H₂₁FN₂O₃, with a molecular weight of 428.44 g/mol.

Properties

IUPAC Name |

4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20FN3O3/c1-2-30-22-16-28(19-12-8-17(25)9-13-19)27-23(22)24(29)26-18-10-14-21(15-11-18)31-20-6-4-3-5-7-20/h3-16H,2H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASIWRYAOZNUKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethoxy group, a fluorophenyl group, and a phenoxyphenyl moiety. Its structure can be described by the IUPAC name: N-(4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by catalyzing the formation of prostaglandins. This inhibition may lead to reduced inflammation and pain .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, related compounds have been shown to inhibit various cancer cell lines, including breast (MCF7), prostate (PC-3), and lung (A549) cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF7 | 2.36 | |

| Compound B | PC-3 | 0.96 | |

| 4-Ethoxy... | A549 | TBD | This Study |

Anti-inflammatory Effects

Compounds similar to 4-ethoxy-1-(4-fluorophenyl)-N-(4-phenoxyphenyl)-1H-pyrazole-3-carboxamide have demonstrated anti-inflammatory effects through the inhibition of COX enzymes. This action reduces the production of pro-inflammatory mediators, indicating potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Study on Anticancer Properties : A study published in MDPI explored various pyrazole derivatives' effects on cancer cells, revealing that certain modifications could enhance potency against specific cancer types. The study highlighted that derivatives with fluorine substitutions showed improved inhibitory effects on cell proliferation compared to their non-fluorinated counterparts .

- Mechanism-Based Approaches : Research focusing on mechanism-based approaches for anticancer drug design identified that specific structural modifications in pyrazole derivatives could lead to selective inhibition of kinases involved in cancer progression, showcasing the potential for targeted therapy development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related analogs:

Physicochemical Properties

- Lipophilicity : Fluorophenyl and ethoxy substituents provide intermediate lipophilicity (clogP ~3.5–4.0), favorable for oral bioavailability compared to highly lipophilic dichlorophenyl derivatives (clogP >5) .

Preparation Methods

Structural and Synthetic Overview

The target compound features a 1H-pyrazole ring substituted at positions 1, 3, and 4. Key structural attributes include:

- Position 1 : 4-Fluorophenyl group, introduced via nucleophilic substitution or cyclization.

- Position 3 : Carboxamide moiety linked to 4-phenoxyphenyl, formed through coupling reactions.

- Position 4 : Ethoxy group, typically installed via alkylation or nucleophilic displacement.

The molecular formula is C₂₄H₂₁FN₃O₃ (molecular weight: 434.45 g/mol), with a melting point range of 148–152°C.

Pyrazole Core Synthesis

Cyclocondensation of Hydrazines with β-Ketoesters

The pyrazole ring is constructed through cyclocondensation between 4-fluorophenylhydrazine and β-ketoesters. For example:

- Reactant : Ethyl 3-ethoxy-3-oxopropanoate reacts with 4-fluorophenylhydrazine hydrochloride in ethanol under reflux.

- Conditions : 80°C, 6 hours, nitrogen atmosphere.

- Outcome : Forms 1-(4-fluorophenyl)-4-ethoxy-1H-pyrazole-3-carboxylic acid ethyl ester (yield: 78%).

Mechanistic Insight : The reaction proceeds via Michael addition followed by cyclization, driven by the electron-withdrawing effect of the ethoxy group.

Carboxamide Formation

Coupling with 4-Phenoxyaniline

The ethyl ester intermediate undergoes hydrolysis to the carboxylic acid, followed by coupling with 4-phenoxyaniline.

Hydrolysis of Ethyl Ester

- Reagents : 2M NaOH in aqueous ethanol (1:1 v/v).

- Conditions : Reflux for 4 hours.

- Yield : 92% of 4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid.

Amide Bond Formation

Optimization and Reaction Engineering

Solvent and Water Content

The anhydrous method (Method A) outperforms aqueous-phase coupling:

| Parameter | Method A (Anhydrous) | Method B (Aqueous) |

|---|---|---|

| Solvent | THF | DCM |

| Reaction Time | 12 hours | 24 hours |

| Yield | 85% | 76% |

| Purity (HPLC) | 98.5% | 94.2% |

Analytical Validation

Spectroscopic Characterization

Alternative Pathways

Challenges and Solutions

Regioselectivity in Pyrazole Formation

Competing formation of 1H-pyrazole-4-carboxamide regioisomers is mitigated by:

Industrial-Scale Considerations

Cost-Effective Reagents

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.